

An In-depth Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide

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Compound of Interest

Compound Name: *N*-(2-Aminophenyl)-2-phenylacetamide

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Abstract

N-(2-Aminophenyl)-2-phenylacetamide is a distinct chemical entity within the broader class of phenylacetamide derivatives. While the historical record of its initial discovery and synthesis is not extensively documented in readily available literature, its significance has emerged primarily in the context of pharmaceutical analysis, where it is recognized as a known impurity in the production of the anthelmintic drug, Albendazole. This guide provides a comprehensive overview of the available technical information regarding **N-(2-Aminophenyl)-2-phenylacetamide**, including its chemical identity, plausible synthetic routes, and its relationship within the landscape of related pharmaceutical compounds.

Introduction

N-(2-Aminophenyl)-2-phenylacetamide, with the Chemical Abstracts Service (CAS) registry number 95384-59-1, is an aromatic amide. The structure incorporates a phenylacetamide moiety N-substituted with a 2-aminophenyl group. This arrangement of functional groups makes it a potential precursor and intermediate in various synthetic pathways. Its identification as "Albendazole Impurity 17" underscores its relevance in the quality control and manufacturing processes of this widely used pharmaceutical. A thorough understanding of its properties and synthesis is therefore crucial for professionals in drug development and quality assurance.

Chemical and Physical Properties

Detailed experimental data on the physicochemical properties of **N-(2-Aminophenyl)-2-phenylacetamide** are not widely published. However, based on its chemical structure, a summary of predicted and known identifiers is presented in Table 1.

Table 1: Physicochemical Properties and Identifiers of **N-(2-Aminophenyl)-2-phenylacetamide**

Property	Value	Source
IUPAC Name	N-(2-aminophenyl)-2-phenylacetamide	-
CAS Number	95384-59-1	[1]
Molecular Formula	C ₁₄ H ₁₄ N ₂ O	[1]
Molecular Weight	226.28 g/mol	[1]
Alternate Names	Albendazole Impurity 17	[1]

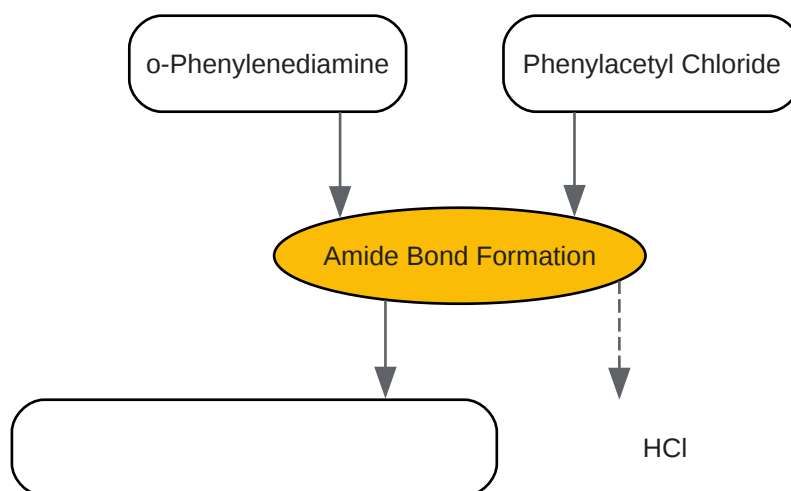
Synthesis and Experimental Protocols

While a specific, dedicated publication detailing the initial synthesis of **N-(2-Aminophenyl)-2-phenylacetamide** is not readily available, a plausible and standard synthetic protocol can be derived from general organic chemistry principles for amide bond formation. The most logical approach involves the acylation of o-phenylenediamine with a phenylacetic acid derivative.

Plausible Synthetic Pathway

The synthesis would likely proceed via the reaction of o-phenylenediamine with phenylacetyl chloride or another activated form of phenylacetic acid.

Diagram 1: Plausible Synthesis of **N-(2-Aminophenyl)-2-phenylacetamide**



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Caption: Reaction scheme for the synthesis of **N-(2-Aminophenyl)-2-phenylacetamide**.

General Experimental Protocol

The following is a generalized experimental protocol for the synthesis of **N-(2-Aminophenyl)-2-phenylacetamide** based on standard amidation reactions.

Materials:

- o-Phenylenediamine
- Phenylacetyl chloride
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Tertiary amine base (e.g., triethylamine, pyridine)
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

- Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve o-phenylenediamine (1 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.
- **Addition of Acylating Agent:** Cool the solution in an ice bath (0 °C). Slowly add a solution of phenylacetyl chloride (1 equivalent) in the same anhydrous solvent to the stirred reaction mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **N-(2-Aminophenyl)-2-phenylacetamide** by recrystallization from a suitable solvent system to yield the pure product.

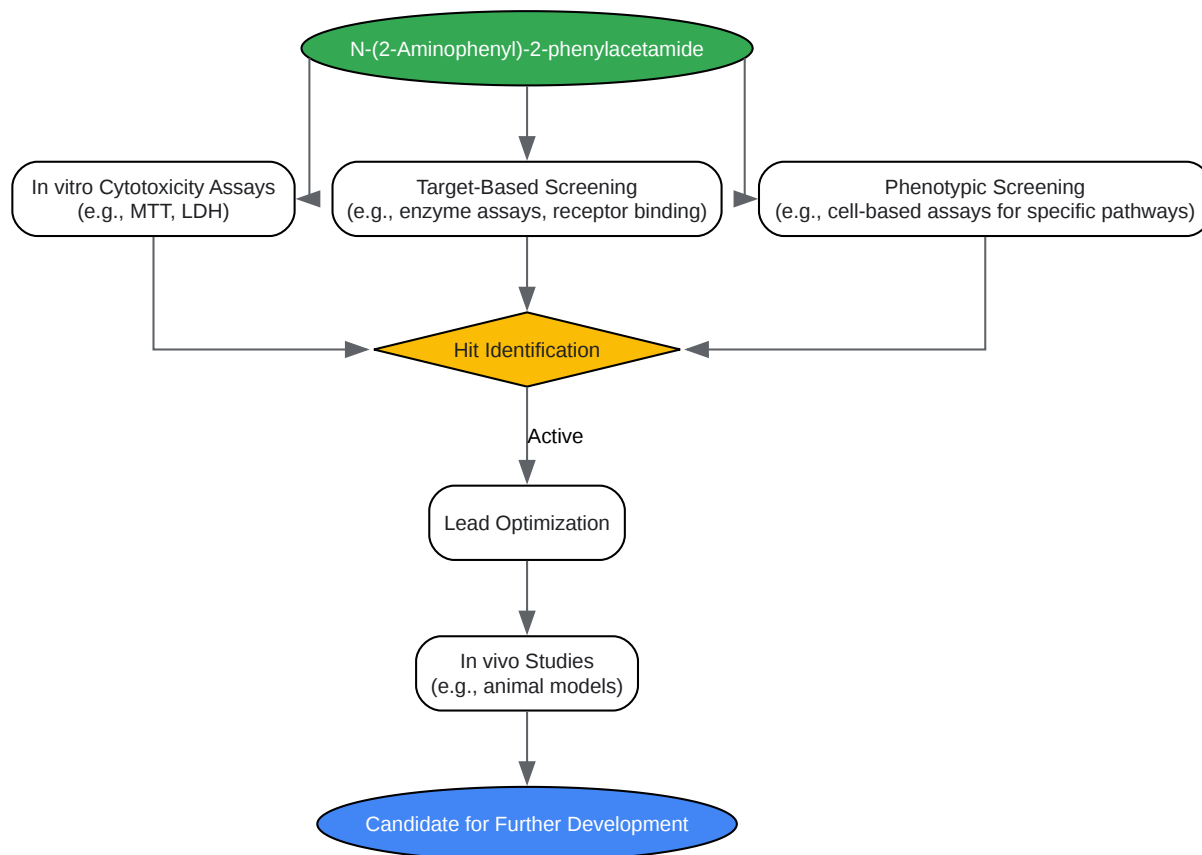
Characterization: The purified product should be characterized by standard analytical techniques such as ^1H NMR, ^{13}C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing the specific biological activity or any associated signaling pathways for **N-(2-Aminophenyl)-2-phenylacetamide**. Its primary characterization as a pharmaceutical impurity suggests that its biological effects have likely been studied in the context of toxicology and safety assessments for Albendazole, but these studies are not widely published in the scientific literature.

Given the lack of specific data, a logical workflow for investigating the biological activity of this compound is proposed below.

Diagram 2: Experimental Workflow for Biological Activity Screening



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References

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